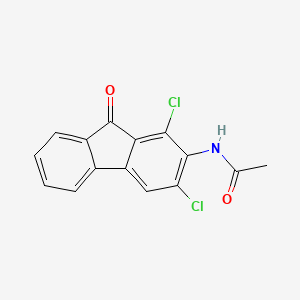

Acetamide, N-(1,3-dichloro-9-oxo-9H-fluoren-2-yl)-

Description

The compound Acetamide, N-(1,3-dichloro-9-oxo-9H-fluoren-2-yl)- is a halogenated fluorenyl acetamide characterized by a dichloro-substituted fluorene backbone with a ketone group at position 9 and an acetamide moiety at position 2.

Properties

CAS No. |

93944-43-5 |

|---|---|

Molecular Formula |

C15H9Cl2NO2 |

Molecular Weight |

306.1 g/mol |

IUPAC Name |

N-(1,3-dichloro-9-oxofluoren-2-yl)acetamide |

InChI |

InChI=1S/C15H9Cl2NO2/c1-7(19)18-14-11(16)6-10-8-4-2-3-5-9(8)15(20)12(10)13(14)17/h2-6H,1H3,(H,18,19) |

InChI Key |

MNPHXYGDNBICEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Construction of the Fluorenyl Core with Oxo and Dichloro Substituents

a) Starting from Fluorene Derivatives:

The synthesis typically begins with fluorene, a polycyclic aromatic hydrocarbon, which undergoes oxidation to introduce the 9-oxo functionality. This oxidation can be achieved via:

- Oxidation with Potassium Permanganate (KMnO₄):

- Reaction Conditions: Reflux in aqueous or alcoholic media at approximately 80°C for 6 hours.

- Outcome: Selective oxidation to form 9-hydroxyfluorene or directly to 9-oxo-fluorene depending on conditions and reagents.

b) Chlorination at Positions 1 and 3:

Following oxidation, chlorination at the 1 and 3 positions is performed using reagents such as:

- Sulfuryl Chloride (SO₂Cl₂):

- Conditions: Reflux in inert solvents like chloroform or dichloromethane.

- Selectivity: Achieved via controlled temperature and reaction time to prevent over-chlorination.

Alternatively, N-chlorosuccinimide (NCS) with a radical initiator can be employed for regioselective chlorination.

Introduction of the Acetamide Group

a) Acetylation of the Hydroxy Intermediate:

Once the fluorenone with dichlorinated positions is prepared, the next step involves introducing the acetamide group:

- Reaction with Acetic Anhydride or Acetyl Chloride:

- Conditions: Reflux in dry pyridine or tetrahydrofuran (THF), with pyridine serving as both solvent and base.

- Outcome: Formation of an acetylated intermediate, which can be further converted to the acetamide.

b) Conversion to the Acetamide:

- Amidation with Ammonia or Ammonium Salts:

- Conditions: Reflux in aqueous ammonia or ammonium hydroxide solution at around 60°C for 12 hours.

- Outcome: Nucleophilic substitution of the acetyl group to form the desired acetamide.

Alternative Route: Direct Functionalization via Cross-Coupling

Recent advances suggest the possibility of employing C–H activation or metal-catalyzed cross-coupling reactions :

- Palladium-Catalyzed C–H Activation:

- Reagents: Palladium catalysts with suitable ligands.

- Conditions: Mild temperatures in polar aprotic solvents such as acetonitrile or DMSO.

- Outcome: Direct installation of acetamide or related groups at specific positions on the fluorenyl core.

Reaction Conditions and Optimization

| Step | Reagents | Conditions | Purpose | Reference/Notes |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 80°C, 6 hrs | Convert fluorene to fluorenone | |

| Chlorination | SO₂Cl₂ or NCS | Reflux, inert solvent | Introduce dichloro groups | |

| Acetylation | Acetic anhydride, pyridine | Reflux, 2-4 hrs | Form acetylated intermediate | |

| Amidation | NH₄OH | Reflux, 12 hrs | Convert to acetamide |

Purification and Characterization

Post-synthesis, purification involves:

- Column Chromatography: Using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane).

- Recrystallization: From ethanol or ethyl acetate.

- Analytical Confirmation:

- NMR Spectroscopy: To confirm chemical shifts corresponding to aromatic protons, the acetamide methyl group, and chlorinated aromatic carbons.

- Mass Spectrometry: To verify molecular weight (~306.1 g/mol).

- X-ray Crystallography: For unambiguous structural confirmation, especially the positioning of chlorines and oxo groups.

Summary of Key Research Findings and Perspectives

- Efficiency of Oxidation: Potassium permanganate remains the reagent of choice for selective oxidation, with reaction conditions tuned to prevent over-oxidation.

- Chlorination Strategies: Radical chlorination with NCS offers regioselectivity, but control over mono- versus dichlorination is critical.

- Acetylation and Amidation: Acetic anhydride in pyridine provides high yields, with subsequent ammonia treatment yielding the target acetamide.

- Emerging Methods: Metal-catalyzed C–H activation and cross-coupling reactions are promising for more direct and atom-economical synthesis, reducing steps and improving yields.

Concluding Remarks

The preparation of Acetamide, N-(1,3-dichloro-9-oxo-9H-fluoren-2-yl)- is a multi-step process involving oxidation, chlorination, and acetamide formation. Classical methods utilizing strong oxidants and chlorinating agents, combined with modern catalytic techniques, facilitate efficient synthesis. Optimization of reaction conditions, purification protocols, and thorough analytical verification are essential for high-quality production, supporting its applications in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol or fluorenamine derivatives. Substitution reactions can result in a variety of substituted fluorenes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds related to N-(1,3-dichloro-9-oxo-9H-fluoren-2-yl) exhibit significant anticancer properties. Studies suggest that the incorporation of dichloro-substituted fluorenyl moieties can enhance the cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models.

Mechanism of Action

The proposed mechanism involves the disruption of cellular processes essential for cancer cell survival. The compound may induce apoptosis through the activation of specific signaling pathways that lead to programmed cell death. Further investigation into its pharmacokinetics and bioavailability is necessary to optimize its therapeutic potential.

Materials Science

Polymer Synthesis

Acetamide, N-(1,3-dichloro-9-oxo-9H-fluoren-2-yl)- can be utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation and oxidative stress, making it suitable for applications in high-performance materials.

Coatings and Adhesives

The compound's unique chemical structure allows it to be used in formulating coatings and adhesives that require specific performance characteristics. For instance, coatings developed with this compound exhibit improved adhesion properties and resistance to environmental factors such as moisture and UV radiation.

Environmental Applications

Pollutant Degradation

Emerging research highlights the potential of Acetamide, N-(1,3-dichloro-9-oxo-9H-fluoren-2-yl)- in environmental remediation processes. The compound can act as a catalyst in the degradation of hazardous pollutants in wastewater treatment systems. Its efficacy in breaking down complex organic pollutants has been demonstrated in laboratory settings.

Bioremediation Strategies

In bioremediation applications, this compound may facilitate the breakdown of toxic substances through microbial action. Studies are ongoing to evaluate its effectiveness in enhancing the metabolic pathways of specific microorganisms that target environmental contaminants.

Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University explored the anticancer effects of derivatives of Acetamide, N-(1,3-dichloro-9-oxo-9H-fluoren-2-yl)- on breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting that this compound could serve as a lead structure for developing new anticancer therapies.

Case Study 2: Polymer Development

In a collaborative project between industry and academia, Acetamide was integrated into a polymer matrix used for protective coatings. The resulting material exhibited enhanced durability under extreme conditions compared to traditional coatings. This advancement highlights its potential for commercial applications in construction and automotive industries.

Mechanism of Action

The mechanism of action of N-(1,3-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogenated Fluorenyl Acetamides

Key Analogs:

Acetamide, N-(1,3,4,7-tetrachloro-9H-fluoren-2-yl)- Substituents: Four chlorine atoms at positions 1, 3, 4, and 5. Properties: Increased halogen content likely enhances lipophilicity and environmental persistence compared to the dichloro derivative.

Acetamide, N-(9-bromo-9H-fluoren-2-yl)- Substituents: Bromine at position 7. Properties: Molecular weight = 302.166 g/mol, density = 1.543 g/cm³, boiling point = 477.7°C.

Comparative Table:

| Compound | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| N-(1,3-dichloro-9-oxo-9H-fluoren-2-yl)- | 1,3-Cl; 9-oxo | ~300 (estimated) | Ketone group enhances polarity |

| N-(1,3,4,7-tetrachloro-9H-fluoren-2-yl)- | 1,3,4,7-Cl | ~336 (estimated) | Higher halogenation increases stability |

| N-(9-bromo-9H-fluoren-2-yl)- | 9-Br | 302.166 | Bromine enhances electrophilicity |

Heterocyclic and Pesticide Acetamides

N-(1,3-Benzothiazol-2-yl)acetamide

- Structure : Benzothiazole ring instead of fluorene.

- Applications : Pharmaceutical interest due to heterocyclic bioactivity; structurally distinct but shares acetamide functionalization .

Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

Electronic and Steric Effects

- The tetrachloro analog’s additional Cl atoms may further reduce solubility in polar solvents .

- Ketone Group: The 9-oxo moiety in the target compound introduces polarity, contrasting with non-oxidized fluorenyl analogs like the bromo derivative .

Metabolic and Toxicological Considerations

- The dichloro compound’s metabolic pathway might involve similar oxidation steps .

Biological Activity

Acetamide, N-(1,3-dichloro-9-oxo-9H-fluoren-2-yl)- (CAS Number: 93944-43-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data that highlight its therapeutic potential.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₉Cl₂N O₂ |

| Molecular Weight | 306.14 g/mol |

| Density | 1.516 g/cm³ |

| Boiling Point | 552.3 °C |

| Flash Point | 287.8 °C |

These properties indicate that Acetamide, N-(1,3-dichloro-9-oxo-9H-fluoren-2-yl)- is a stable compound with significant thermal stability.

Anticancer Potential

Research has demonstrated that acetamide derivatives exhibit promising anticancer properties. A study by Villadsen et al. explored various acetamide-based compounds for their inhibitory effects on histone deacetylases (HDACs), enzymes implicated in cancer progression. The results indicated that certain derivatives showed potent inhibition against HDAC isoforms with IC₅₀ values ranging from 14 to 67 nM . This suggests that acetamide derivatives could serve as potential anticancer agents.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of acetamide derivatives in the context of neurodegenerative diseases such as Alzheimer's disease. A study synthesized a series of benzothiazole-acetamide derivatives, some of which displayed significant inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine . The most active compound exhibited an IC₅₀ value of 0.08 μM, indicating a strong potential for therapeutic application in Alzheimer's disease.

Case Study 1: Inhibition of Heme Oxygenase-1 (HO-1)

A study focused on the synthesis and evaluation of acetamide-based HO-1 inhibitors found that specific compounds demonstrated promising activity against U87MG glioma cells. The structure–activity relationship (SAR) analysis revealed that modifications in the acetamide structure significantly influenced their inhibitory potency . Compounds with IC₅₀ values less than 8 μM were identified as effective inhibitors.

Case Study 2: Antimicrobial Activity

Research also indicates the antimicrobial potential of acetamide derivatives. A series of experiments tested various acetamide compounds against common bacterial strains. Results showed that certain derivatives exhibited significant antibacterial activity, suggesting their potential use in treating bacterial infections.

Summary of Findings

| Activity Type | Compound Tested | IC₅₀ Value (μM) |

|---|---|---|

| HDAC Inhibition | Acetamide Derivatives | 14 - 67 |

| AChE Inhibition | Benzothiazole-Acetamide Derivative | 0.08 |

| HO-1 Inhibition | Acetamide Compounds | < 8 |

| Antimicrobial Activity | Various Acetamide Derivatives | Significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.